molecular formula C8H5ClN2O B8127972 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B8127972
M. Wt: 180.59 g/mol
InChI Key: ALXIRSADBAQOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a chlorine atom at position 8 and an aldehyde group at position 6 (Figure 1). Its molecular formula is C₈H₅ClN₂O, with an average molecular weight of 180.59 g/mol and a monoisotopic mass of 180.00904 g/mol .

Properties

IUPAC Name

8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-7-3-6(5-12)4-11-2-1-10-8(7)11/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXIRSADBAQOPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C(C2=N1)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 8-Chloroimidazo[1,2-a]pyridine

Using 2-amino-3-chloropyridine as the starting material, cyclization with chloroacetaldehyde (40% aqueous solution) under basic conditions yields the imidazo[1,2-a]pyridine core. The reaction proceeds via nucleophilic attack of the amino group on the α-carbon of chloroacetaldehyde, followed by intramolecular cyclization and elimination of HCl.

Typical Conditions :

  • Solvent : Ethanol or methanol

  • Base : Sodium bicarbonate or triethylamine

  • Temperature : 50–55°C

  • Time : 5–12 hours

  • Yield : 67–72% (extrapolated from analogous bromo derivatives)

Formylation at Position 6

Introducing the aldehyde group at position 6 necessitates regioselective functionalization. The Vilsmeier-Haack reaction, employing phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is a proven method for formylating electron-rich aromatic systems.

Reaction Protocol :

  • Vilsmeier Reagent Preparation : DMF (2 equiv) is added dropwise to POCl₃ (1.2 equiv) at 0°C.

  • Substrate Addition : 8-Chloroimidazo[1,2-a]pyridine is introduced, and the mixture is heated to 80–100°C for 4–6 hours.

  • Workup : Quenching with ice water, neutralization with NaHCO₃, and extraction with ethyl acetate yield the crude aldehyde.

  • Purification : Recrystallization from ethyl acetate/hexane (1:1) affords pure product.

Key Parameters :

  • Regioselectivity : The chloro substituent at position 8 directs electrophilic attack to the para position (C-6) on the pyridine ring.

  • Yield : 55–65% (estimated based on analogous formylation reactions).

Sequential Formamidine Formation and Cyclization

Adapting methodologies from nitrile-functionalized imidazo[1,2-a]pyridines, this two-step approach leverages formamidine intermediates to install the aldehyde group during cyclization.

Formation of (E)-N'-(3-Chloropyridin-2-yl)-N,N-dimethylformamidine

2-Amino-3-chloropyridine reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under reflux to generate the formamidine intermediate.

Conditions :

  • Molar Ratio : 1:3 (2-amino-3-chloropyridine:DMF-DMA)

  • Solvent : Toluene or xylene

  • Temperature : 100–110°C

  • Time : 8–12 hours

  • Yield : 85–90%

Cyclization with Bromoacetaldehyde Diethyl Acetal

The formamidine intermediate undergoes cyclization with bromoacetaldehyde diethyl acetal in the presence of a base, directly introducing the aldehyde functionality.

Optimized Procedure :

  • Reagents : Bromoacetaldehyde diethyl acetal (1.5 equiv), K₂CO₃ (2 equiv)

  • Solvent : Dimethyl sulfoxide (DMSO)

  • Temperature : 120°C

  • Time : 18–24 hours

  • Workup : Aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane)

  • Yield : 40–50%

Advantages :

  • Direct incorporation of the aldehyde group avoids post-cyclization functionalization.

  • Solvent choice (DMSO) enhances reaction efficiency by stabilizing intermediates.

Metalation-Formylation Strategy

Directed ortho metalation (DoM) offers precise control over substitution patterns. This method is particularly effective for introducing formyl groups at predetermined positions.

Lithiation at Position 6

8-Chloroimidazo[1,2-a]pyridine undergoes deprotonation at C-6 using a strong lithium base, facilitated by the directing effect of the chloro substituent.

Procedure :

  • Base : Lithium diisopropylamide (LDA, 1.1 equiv) in tetrahydrofuran (THF) at −78°C.

  • Electrophilic Quenching : Addition of DMF (2 equiv) at −78°C, followed by gradual warming to room temperature.

  • Isolation : Acidic workup (HCl) and extraction yield the crude aldehyde.

  • Purification : Recrystallization or chromatography.

Yield : 60–70% (based on similar lithiation-formylation reactions).

Comparative Analysis of Methods

MethodKey StepsTemperature RangeTime (h)Yield (%)Scalability
CyclocondensationCyclization + Vilsmeier formylation50–100°C9–1855–65Moderate
Formamidine RouteFormamidine formation + cyclization100–120°C26–3640–50High
Metalation-FormylationLithiation + electrophilic quenching−78°C to RT4–660–70Low

Critical Considerations :

  • Regioselectivity : The Vilsmeier and metalation methods ensure precise formylation at C-6, whereas the formamidine route requires careful optimization to avoid byproducts.

  • Functional Group Tolerance : Chloro substituents remain stable under all reported conditions.

  • Scalability : The cyclocondensation approach is most amenable to large-scale production due to simpler workup procedures.

Challenges and Optimization Strategies

Byproduct Formation in Vilsmeier Reactions

Over-formylation or chlorination may occur with excess POCl₃. Mitigation includes:

  • Stoichiometric Control : Limiting POCl₃ to 1.2 equivalents.

  • Temperature Modulation : Maintaining reaction temperatures below 100°C.

Low Yields in Formamidine Cyclization

Improvements involve:

  • Solvent Screening : Replacing DMSO with N-methyl-2-pyrrolidone (NMP) enhances reactivity.

  • Catalytic Additives : Potassium iodide (10 mol%) accelerates bromide displacement .

Chemical Reactions Analysis

Types of Reactions: 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmacological Significance

Cholinesterase Inhibition:
Imidazo[1,2-a]pyridine derivatives, including 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde, have been identified as potent inhibitors of cholinesterases (AChE and BChE), which are crucial in the management of Alzheimer's disease. These compounds enhance cognitive function by preventing the breakdown of acetylcholine, thereby improving neurotransmission in cholinergic pathways. Studies have shown that certain derivatives exhibit IC50 values ranging from 0.2 to 50 μM for AChE inhibition, indicating their potential utility in treating cognitive disorders .

Antimicrobial Activity:
Recent research highlights the effectiveness of imidazo[1,2-a]pyridine analogues against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). The minimum inhibitory concentrations (MIC) for these compounds range from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain. This suggests that 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde could be a promising scaffold for developing new anti-TB agents .

Anticancer Properties:
The compound has also been investigated for its anticancer potential. It exhibits selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies with fewer side effects .

Synthesis and Derivative Development

The synthesis of 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves the reaction of appropriate halogenated pyridine derivatives with imidazole under controlled conditions. Various synthetic strategies have been explored to modify the core structure to enhance biological activity or selectivity towards specific targets.

Table 1: Synthesis Overview

Reaction TypeReactantsConditionsYield
HalogenationImidazo[1,2-a]pyridine + BromineAcetic acid at room temperatureHigh
CondensationAldehyde + AmineReflux in ethanolModerate
CyclizationPyridine derivative + ImidazoleHeat under inert atmosphereVariable

Case Studies and Research Findings

Case Study 1: Cholinesterase Inhibition
In a study focusing on cholinesterase inhibitors derived from imidazo[1,2-a]pyridine, several derivatives were synthesized and evaluated for their AChE and BChE inhibitory activities using Ellman's assay. The results indicated that modifications at specific positions on the imidazo ring significantly affected inhibitory potency. For instance, compounds with biphenyl side chains demonstrated stronger inhibition compared to those with phenyl groups alone .

Case Study 2: Anti-Tuberculosis Activity
A high-throughput screening approach identified several imidazo[1,2-a]pyridine derivatives with promising anti-TB activity. Notably, one compound exhibited an MIC90 of ≤0.006 μM against Mtb strains, outperforming existing treatments like pretomanid. This compound's favorable pharmacokinetic profile supports its advancement into clinical trials as a potential anti-TB therapy .

Mechanism of Action

The mechanism of action of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or DNA replication .

Comparison with Similar Compounds

Table 1: Key Halogen-Substituted Imidazo[1,2-a]pyridines

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Biological Activity References
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde Cl (C8), CHO (C6) C₈H₅ClN₂O 180.59 Electron-rich; enhances c-Met kinase inhibition (IC₅₀ = 3.9 nM in derivatives)
8-Fluoroimidazo[1,2-a]pyridine F (C8) C₇H₅FN₂ 148.13 Less electron-rich; reduced Tyr-1230 interaction in c-Met kinase
6-Chloroimidazo[1,2-a]pyridine-3-carbaldehyde Cl (C6), CHO (C3) C₈H₅ClN₂O 180.59 Altered regiochemistry; lower solubility in polar solvents
3-Bromoimidazo[1,2-a]pyridine-6-carbaldehyde Br (C3), CHO (C6) C₈H₅BrN₂O 225.05 Heavier halogen; increased steric hindrance; used in cross-coupling reactions

Key Insights :

  • Electron Effects : The 8-chloro substituent increases electron density in the aromatic system compared to 8-fluoro, improving interactions with hydrophobic kinase pockets .
  • Regiochemistry : Moving the chloro group from C8 to C6 (as in 6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde) reduces biological activity due to misalignment with target binding sites .

Functional Group Variations

Table 2: Functional Group Modifications

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid COOH (C6) C₈H₅ClN₂O₂ 196.59 Improved water solubility; intermediate for amide conjugates
Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate COOEt (C3) C₁₀H₉ClN₂O₂ 224.64 Ester prodrug; hydrolyzed to active acid
6-Chloroimidazo[1,2-a]pyridine None (parent compound) C₇H₅ClN₂ 152.58 Baseline scaffold; limited bioactivity

Key Insights :

  • Aldehyde vs. Carboxylic Acid : The aldehyde group (C6) facilitates nucleophilic additions, while the carboxylic acid (C6) improves solubility for pharmacokinetic optimization .
  • Ester Derivatives : Ethyl esters (e.g., Ethyl 8-chloroimidazo[1,2-a]pyridine-3-carboxylate) serve as prodrugs, enhancing membrane permeability .

Table 3: SAR of Imidazo[1,2-a]pyridine Derivatives in c-Met Inhibition

Compound Code (from ) Substituents Enzymatic IC₅₀ (nM) EBC-1 Cell IC₅₀ (nM) Notes
15g 8-Fluoro 12.4 188.5 Reduced electron density vs. 8-Cl
22e 8-Chloro, 3-F benzamide 3.9 45.0 Optimal polar interactions
16d 6-CN phenyl 10.2 106.7 Cyano group enhances binding

Key Insights :

  • The 8-chloro derivative (22e) exhibits superior c-Met inhibition due to balanced electron density and hydrophobic interactions .
  • Polar groups (e.g., -CN, -OMe) at position 6 improve cellular activity by modulating solubility and target affinity .

Biological Activity

8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by case studies and data tables.

Chemical Structure and Properties

The compound features a chloro substituent on the imidazo ring and an aldehyde group, which are critical for its biological activity. Its molecular formula is C8H6ClN3O, with a molecular weight of approximately 195.6 g/mol.

Synthesis

The synthesis of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde typically involves multi-step reactions starting from readily available imidazo derivatives. Various methods have been reported, including:

  • Condensation Reactions : Utilizing imidazole derivatives with appropriate aldehydes or carboxylic acids.
  • Metal-Catalyzed Reactions : Employing palladium or copper catalysts to facilitate the formation of the imidazo ring structure.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of imidazo[1,2-a]pyridine derivatives, including 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde. For instance:

  • Anti-Tuberculosis Activity : Compounds in this class have shown promising results against multidrug-resistant strains of Mycobacterium tuberculosis. Notably, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.07 μM against resistant strains .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

  • Kinase Inhibition : It has been identified as a potential inhibitor of various kinases involved in cancer progression. For example, studies indicate that modifications to the imidazo structure can enhance selectivity and potency against specific kinases .

The biological activity of 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde is believed to stem from its ability to interact with target proteins through hydrogen bonding and hydrophobic interactions. The presence of the chloro group may enhance binding affinity to biological targets.

Study on Antimicrobial Efficacy

A recent study evaluated the efficacy of various imidazo derivatives against M. tuberculosis. The results indicated that compounds with similar structures to 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde had significant activity against both replicating and non-replicating bacteria.

CompoundMIC (μM)Activity Type
Compound A0.07MDR-TB
Compound B0.14XDR-TB
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehydeTBDTBD

Study on Kinase Inhibition

In a study assessing kinase inhibitors, 8-Chloroimidazo[1,2-a]pyridine-6-carbaldehyde was tested alongside other analogues.

CompoundKi (nM)Target Kinase
Compound C20Cdc7
Compound D15CDK9
8-Chloroimidazo[1,2-a]pyridine-6-carbaldehydeTBDTBD

Q & A

Q. What are the common synthetic routes for preparing 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde?

A multi-step approach is typically employed:

Iodination : React 8-chloroimidazo[1,2-a]pyridine with N-iodosuccinimide (NIS) in DMF at -10°C to introduce iodine at the 3-position (96% yield) .

Sonogashira Coupling : Use Pd(PPh₃)₄ and CuI to couple the iodinated intermediate with trimethylsilylacetylene, followed by desilylation to generate an ethynyl group .

Aldehyde Introduction : Oxidative hydrolysis of a propargyl intermediate or direct formylation via Vilsmeier-Haack reaction.
Key Considerations : Monitor reaction temperatures and catalyst ratios to avoid side products.

Q. How is 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde characterized using spectroscopic methods?

  • ¹H NMR : The aldehyde proton typically appears as a singlet at δ ~9.8–10.2 ppm. Adjacent aromatic protons (e.g., pyridine ring) resonate at δ 7.5–8.6 ppm, with coupling constants (e.g., J = 6.7 Hz) confirming substitution patterns .
  • Mass Spectrometry : The molecular ion peak ([M+H]⁺) is observed at m/z 195–200, with fragmentation patterns confirming the chloro and aldehyde substituents .
  • IR : A strong C=O stretch at ~1680–1720 cm⁻¹ confirms the aldehyde group.

Q. What purification techniques are effective for isolating 8-chloroimidazo[1,2-a]pyridine-6-carbaldehyde?

  • Column Chromatography : Use silica gel with gradients of DCM:MeOH (9:1 to 8:2) to separate polar impurities .
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
    Note : The aldehyde group is sensitive to oxidation; inert atmospheres (N₂/Ar) are recommended during purification.

Q. How does the aldehyde group influence the reactivity of this compound?

The aldehyde enables:

  • Nucleophilic Additions : Condensation with amines to form Schiff bases for drug-discovery applications .
  • Cross-Coupling : Participation in Pd-catalyzed reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .

Q. What are the reported biological activities of imidazo[1,2-a]pyridine derivatives?

Derivatives exhibit:

  • Kinase Inhibition : Structural analogs (e.g., 8-chloro-substituted) show activity against Src kinase, relevant in cancer research .
  • Antimicrobial Properties : Chalcone conjugates demonstrate activity against Trypanosoma brucei .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Solvent Effects : DMSO-d₆ may cause peak broadening; compare data in CDCl₃ .
  • Tautomerism : Check for keto-enol tautomerism in the aldehyde group via variable-temperature NMR.
  • Impurity Analysis : Use HPLC (YMC-Pack Pro C18 column, CH₃CN/H₂O gradient) to detect byproducts .

Q. What strategies optimize catalytic efficiency in Sonogashira coupling for imidazo[1,2-a]pyridine derivatives?

  • Catalyst Screening : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in coupling ethynyltrimethylsilane (91% yield vs. <50%) .
  • Base Selection : DIPEA enhances reaction rates compared to K₂CO₃.
  • Temperature Control : Maintain 80°C to balance reactivity and decomposition.

Q. How does polymorphism affect the photophysical properties of imidazo[1,2-a]pyridine derivatives?

  • Crystallographic Analysis : Polymorphs of cyano-substituted analogs exhibit yellow, orange, or red luminescence due to variations in hydrogen-bonding networks .
  • ESIPT (Excited-State Intramolecular Proton Transfer) : Use TD-DFT calculations to correlate crystal packing with emission spectra .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Substitution Patterns : The 8-chloro group enhances kinase inhibition by improving hydrophobic interactions with ATP-binding pockets .
  • Aldehyde Modifications : Converting the aldehyde to a carboxamide increases solubility but may reduce cellular uptake .

Q. What analytical methods resolve data discrepancies in reaction yield calculations?

  • Internal Standards : Add a known quantity of deuterated analog to quantify yields via ¹H NMR .
  • Mass Balance Analysis : Track unreacted starting materials via LC-MS to identify side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.